"3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile" chemical properties
"3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile" chemical properties
A Versatile Scaffold for Fused Bicyclic Kinase Inhibitors
Executive Summary
3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile (C9H7N3O) is a high-value heterocyclic building block used primarily in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs). Its structural uniqueness lies in the ortho-positioned amino and nitrile groups on the pyridine ring, combined with a polar alkyne linker at the 5-position.
This configuration makes it a "privileged scaffold" for two critical synthetic pathways:
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Core Annulation: The 3-amino-2-cyano motif serves as a direct precursor to pyrido[3,2-d]pyrimidines and 1,2,3-triazolo[4,5-b]pyridines .
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Linker Diversification: The 3-hydroxyprop-1-ynyl tail provides a reactive handle for introducing solubility-enhancing groups (e.g., morpholine/piperazine tails) via nucleophilic substitution or oxidation-reductive amination sequences, a common strategy in optimizing ADME properties for drugs targeting CSF-1R , FLT3 , and c-Kit .
Chemical Identity & Physicochemical Profile[1][2][3]
| Property | Specification |
| IUPAC Name | 3-Amino-5-(3-hydroxyprop-1-yn-1-yl)pyridine-2-carbonitrile |
| CAS Number | Not widely listed (Generic) / MFCD20487135 |
| SMILES | Nc1cc(cnc1C#N)C#CCO |
| Molecular Weight | 173.17 g/mol |
| Formula | C9H7N3O |
| Appearance | Yellow to tan powder |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM, Water |
| pKa (Calc) | ~3.5 (Pyridine N), ~13 (Alcohol OH) |
| H-Bond Donors | 2 (NH₂, OH) |
| H-Bond Acceptors | 4 (Pyridine N, CN, OH, NH₂) |
Synthetic Methodology
The synthesis of this molecule relies on a high-fidelity Sonogashira Cross-Coupling reaction. The primary challenge is preserving the nitrile functionality while ensuring complete conversion of the aryl halide precursor.
Core Reaction Pathway
Precursor: 3-Amino-5-bromopicolinonitrile Reagent: Propargyl alcohol Catalyst System: Pd(PPh₃)₂Cl₂ / CuI
Figure 1: Synthetic route via Sonogashira coupling.[1][2][3]
Detailed Experimental Protocol
Note: This protocol is designed for a 10 mmol scale.
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Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-bromopicolinonitrile (1.97 g, 10 mmol) in anhydrous DMF (20 mL).
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Degassing (Critical Step): Sparge the solution with Argon for 15 minutes. Oxygen presence promotes homocoupling of the alkyne (Glaser coupling), forming diacetylene impurities.
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Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (350 mg, 0.5 mmol) and CuI (38 mg, 0.2 mmol). Stir for 5 minutes under Argon.
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Reagent Addition: Add Triethylamine (4.2 mL, 30 mmol) followed by dropwise addition of Propargyl alcohol (0.7 mL, 12 mmol).
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Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LCMS (Target Mass: 174.1 [M+H]⁺).
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Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (3 x 30 mL) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purification: Purify via flash column chromatography (SiO₂).
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Eluent: 0–5% MeOH in DCM.
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Note: The product is polar due to the hydroxyl and amino groups.
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Reactivity & Downstream Applications
The molecule acts as a divergent node in drug synthesis. The ortho-amino-nitrile core allows for heterocycle formation, while the alkyne tail allows for linker chemistry.
Pathway A: Cyclization to Pyrido[3,2-d]pyrimidines
Reacting the amino-nitrile core with formamidine acetate or urea yields the pyrido[3,2-d]pyrimidine scaffold, a bioisostere of quinazoline (found in EGFR inhibitors like Gefitinib).
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Reagents: Formamidine acetate, EtOH, Reflux.
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Mechanism: Nucleophilic attack of the C3-NH₂ on the formamidine, followed by intramolecular attack on the C2-CN.
Pathway B: Functionalization of the Alkyne Tail
The 3-hydroxyprop-1-ynyl group is rarely the final motif. It is typically modified to improve solubility or potency.
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Mesylation/Substitution: Convert the -OH to -OMs (Mesyl chloride/TEA), then displace with a secondary amine (e.g., N-methylpiperazine). This creates a solubility tail common in kinase inhibitors.
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Reduction: Hydrogenation (H₂, Pd/C) converts the alkyne to a saturated propyl linker, increasing flexibility.
Figure 2: Divergent reactivity profile for scaffold utilization.
Handling & Safety Protocols
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Signal Word: WARNING
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Specific Hazards:
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Nitrile Toxicity: Metabolizes to release cyanide ions in vivo. Handle in a well-ventilated fume hood.
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Alkyne Stability: While relatively stable, terminal alkynes or propargylic alcohols can polymerize or decompose under high heat or in the presence of strong acids. Store at 2–8°C under inert gas.
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References
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Sigma-Aldrich. Product Specification: 3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile.[3][4]Link
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
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Wambaugh, M. A., et al. (2018). Dual-Targeting Kinase Inhibitors: Synthesis of Pyrido[3,2-d]pyrimidines. Journal of Medicinal Chemistry. Link
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ChemScene. Compound Data: 3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile.[4]Link
Sources
- 1. US5334745A - Preparation of 3-aminopropionitriles - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-amino-5-(3-hydroxypropyl)picolinonitrile properties | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
